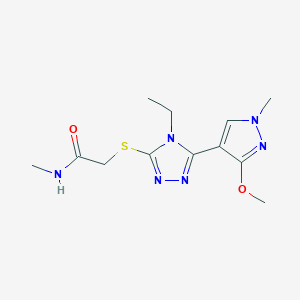
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C12H18N6O2S and its molecular weight is 310.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a novel derivative that combines several pharmacologically relevant moieties, including a triazole ring and a pyrazole structure. The unique combination of these functional groups suggests a potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C18H19F3N6O2S, with a molecular weight of approximately 440.4 g/mol. The presence of the thiol group and the triazole ring is significant for its biological activity, as these structures are known to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉F₃N₆O₂S |
| Molecular Weight | 440.4 g/mol |
| CAS Number | 1014072-32-2 |
Biological Activity Overview
Research indicates that compounds containing 1,2,4-triazole and thiol groups exhibit notable antimicrobial , antifungal , and anticancer properties. The specific activities of This compound have not been extensively documented; however, similar compounds have demonstrated significant biological effects.
Antimicrobial Activity
Compounds with triazole rings have been recognized for their ability to inhibit enzymes essential for microbial growth. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains and fungi. The incorporation of the pyrazole moiety may enhance these properties by providing additional interaction sites with microbial targets .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Studies have shown that certain 1,2,4-triazole-based compounds inhibit cancer cell proliferation by interfering with metabolic pathways critical for tumor growth. For example, compounds with similar structures have exhibited IC50 values in the micromolar range against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of triazoles can often be correlated with their structural features. Modifications in the substituents on the triazole ring or the introduction of different functional groups can significantly affect their potency and selectivity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivative A | Triazole ring with halogen substitution | Antifungal activity |
| Triazole Derivative B | Pyrazole group substitution | Anticancer properties |
| Triazole Derivative C | Thiol group presence | Antimicrobial effects |
The unique combination of ethyl and methoxy groups in This compound may confer distinct pharmacological properties not observed in its analogs .
Case Studies
Recent studies on related compounds have highlighted their potential in treating resistant strains of fungi and bacteria. For instance:
- Antifungal Efficacy : A study demonstrated that a similar triazole derivative had a broad spectrum of antifungal activity against Candida species, which are known for developing resistance to conventional antifungals .
- Cancer Cell Line Testing : Another investigation evaluated several triazole derivatives against human breast cancer cell lines (T47D), revealing promising results with some compounds exhibiting IC50 values below 30 μM .
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-5-18-10(8-6-17(3)16-11(8)20-4)14-15-12(18)21-7-9(19)13-2/h6H,5,7H2,1-4H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCCPFFVHUAEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














